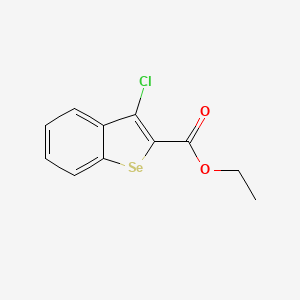![molecular formula C11H18N4O2 B14594249 6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide CAS No. 61280-06-6](/img/structure/B14594249.png)
6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide is a synthetic compound belonging to the pyrazine family. Pyrazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antitubercular, and anticancer properties
Méthodes De Préparation
The synthesis of 6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with diethylaminoethanol in the presence of a coupling agent such as 4-dimethylaminopyridine (DMAP) and a dehydrating agent like thionyl chloride . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with diethylaminoethanol to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be synthesized using reagents like phosphorus pentachloride.
Applications De Recherche Scientifique
6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitubercular agent due to its structural similarity to pyrazinamide, a known antitubercular drug.
Biological Studies: The compound is used in studies exploring its antimicrobial and anticancer properties, contributing to the development of new therapeutic agents.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex pyrazine derivatives, which are valuable in various chemical and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit the synthesis of fatty acids by interfering with the fatty acid synthase enzyme complex, similar to the mechanism of pyrazinamide . This disruption in fatty acid synthesis hampers the growth and replication of bacteria, making it an effective antimicrobial agent.
Comparaison Avec Des Composés Similaires
6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:
Pyrazinamide: A well-known antitubercular drug with a similar mechanism of action.
Pyrazinecarboxamide: Another pyrazine derivative used in the treatment of tuberculosis.
Ethyl 6-[(4-methoxyphenyl)sulfanyl]pyrazine-2-carboxylate: Known for its activity against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific structural modifications, which may enhance its pharmacological properties and broaden its range of applications in medicinal chemistry.
Propriétés
Numéro CAS |
61280-06-6 |
|---|---|
Formule moléculaire |
C11H18N4O2 |
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
6-[2-(diethylamino)ethoxy]pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H18N4O2/c1-3-15(4-2)5-6-17-10-8-13-7-9(14-10)11(12)16/h7-8H,3-6H2,1-2H3,(H2,12,16) |
Clé InChI |
PGWIQJITQQJMJY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=NC(=CN=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
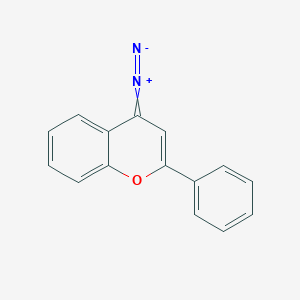
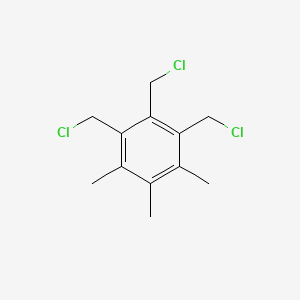
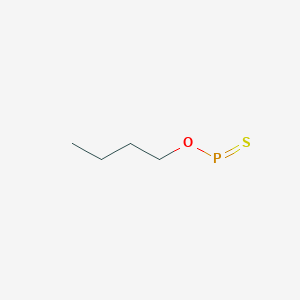

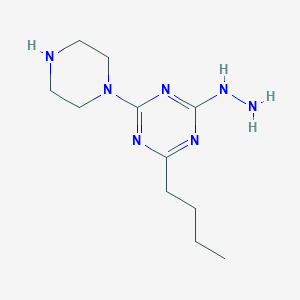
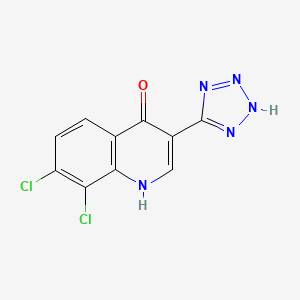
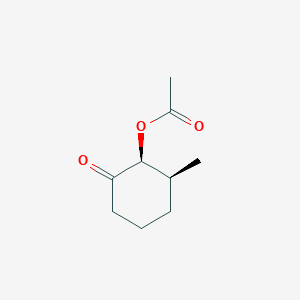
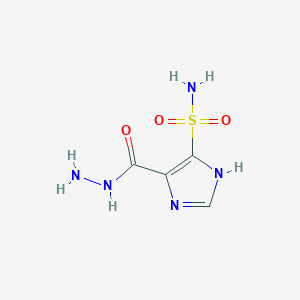
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
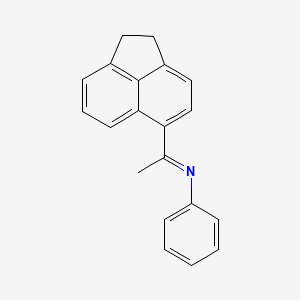

![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
